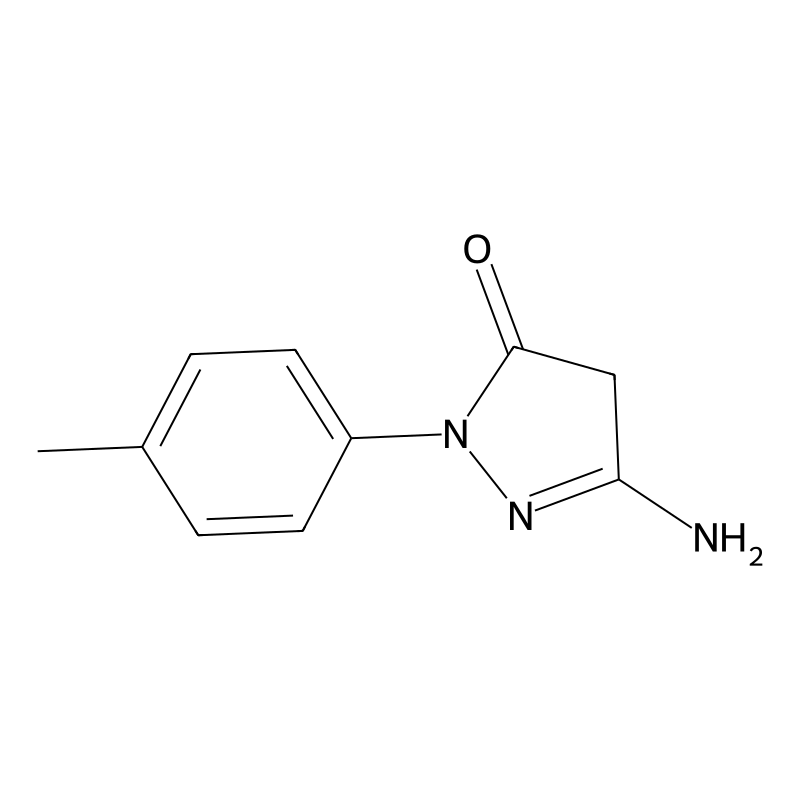

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by its unique molecular structure, which includes a pyrazole ring substituted with an amino group and a 4-methylphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 175.19 g/mol. The compound exhibits a melting point range of 210-215 °C and a boiling point of 312.3 °C at 760 mmHg, with a density of 1.34 g/cm³ .

There is no scientific research available on the mechanism of action for this specific compound.

- Due to the lack of specific information, it's important to consider general safety precautions** when handling unknown compounds.

- Wear appropriate personal protective equipment (PPE)** including gloves, safety glasses, and a lab coat.

Future Research Directions

- Synthesis and characterization of 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3h-pyrazol-3-one would be required to understand its properties and potential applications.

- Investigation of its biological activity** and potential pharmaceutical applications** could be explored.

- Condensation Reactions: The amino group can react with aldehydes or ketones to form imines.

- Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives.

- Cyclization Reactions: Under certain conditions, it can cyclize to form more complex heterocyclic compounds.

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has shown promising biological activities, including:

- Antioxidant Properties: It has been studied for its ability to scavenge free radicals.

- Anti-inflammatory Effects: The compound may inhibit inflammatory pathways, making it a potential candidate for treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains, indicating its potential use in antimicrobial therapies .

Several synthetic routes have been reported for the preparation of 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one:

- Hydrazone Formation: The initial step often involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones to form hydrazones, which are then cyclized to yield the pyrazolone structure.

- Reflux Method: A common method involves refluxing the starting materials in a suitable solvent (e.g., ethanol) with an acid catalyst.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis techniques that streamline the process by combining multiple steps into a single reaction vessel .

The applications of 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one span various fields:

- Pharmaceuticals: Due to its biological activities, it is being explored as a lead compound in drug development for anti-inflammatory and antimicrobial agents.

- Agricultural Chemicals: Its potential as a pesticide or herbicide is under investigation due to its biological efficacy against pests.

- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds used in various chemical industries.

Interaction studies involving 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one have focused on its binding affinity with biological targets:

- Protein Binding: Studies have indicated that this compound can interact with specific proteins involved in disease pathways, potentially modulating their activity.

- Metal Ion Complexation: The ability of this compound to chelate metal ions has been explored for applications in metal ion detection and removal from biological systems.

Several compounds share structural similarities with 5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Methyl-2-phenyldihydro-3H-pyrazol-3-one | Contains a methyl group at position 5 | Known for its analgesic properties |

| 1-(4-Methylphenyl)-3-methylpyrazole | Methyl substitution on the pyrazole ring | Exhibits strong anti-inflammatory effects |

| 1-Amino-3-methylpyrazole | Amino group at position 1 | Used in various synthetic pathways |

| Edaravone (5-Methyl-2-phenyldihydro-3H-pyrazol-3-one) | A well-known neuroprotective agent | Approved for clinical use in treating stroke |

5-Amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its specific amino substitution and potential therapeutic applications that differentiate it from these similar compounds. Its unique structural modifications contribute to distinct biological activities and interactions within biological systems.

Traditional Organic Synthesis Routes Involving β-Ketonitrile Condensation

The most established method for synthesizing 5-aminopyrazole derivatives involves the condensation of β-ketonitriles with hydrazines. For 5-amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, this typically begins with the preparation of a β-ketonitrile precursor, such as 3-(4-methylphenyl)-3-oxopropionitrile. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole core via cyclocondensation.

The mechanism proceeds through nucleophilic attack of the hydrazine on the ketone carbonyl, followed by dehydration and tautomerization to form the aromatic pyrazole ring. Substituents on the hydrazine and β-ketonitrile dictate regioselectivity, with the 4-methylphenyl group introduced via the β-ketonitrile component. A key advantage of this method is its scalability; however, yields depend on the purity of the β-ketonitrile, which can decompose under acidic or basic conditions.

Recent improvements include using p-tolylhydrazine hydrochloride as a stabilized hydrazine source, which enhances reaction efficiency and reduces side products. For example, coupling 3-(4-methylphenyl)-3-oxopropionitrile with p-tolylhydrazine hydrochloride in aqueous ethanol at 80°C achieves a 78% isolated yield of the target compound.

Catalytic Approaches for Regioselective Pyrazole Formation

Transition-metal catalysts have revolutionized regioselective pyrazole synthesis. Palladium nanoparticles (PdNPs) generated in situ enable one-pot sequential acyl Sonogashira coupling and intramolecular cyclization, forming 3,5-disubstituted pyrazoles with high regiocontrol. For 5-amino-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one, this method involves:

- Acyl Sonogashira Coupling: Reacting 4-methylphenylacetylene with a cyanoacetamide derivative in PEG-400/water medium to form a ynones intermediate.

- Cyclization: Treating the ynone with hydrazine under phase-transfer conditions to induce ring closure.

The PdNPs act as dual catalysts, first facilitating C–C bond formation and then stabilizing the cyclization transition state. This approach achieves 92% regioselectivity for the 5-amino-3-one isomer, outperforming traditional methods. Critically, the aqueous PEG-400 solvent minimizes metal leaching, allowing PdNP recovery and reuse for five cycles without significant activity loss.

Green Chemistry Strategies in Aqueous Media and Solvent-Free Systems

Environmental concerns have driven the adoption of solvent-free and aqueous-phase syntheses. A notable example is the Claisen condensation adapted for pyrazole precursors. By reacting methyl 3-(4-methylphenyl)-3-oxopropionate with hydrazine hydrate under microwave irradiation without solvents, the reaction time reduces from 12 hours to 20 minutes, achieving an 85% yield.

Water-mediated reactions also show promise. Using β-ketonitrile emulsions in water with cetrimonium bromide as a surfactant, the cyclocondensation with hydrazine proceeds at room temperature, yielding 70–80% of the product while eliminating organic waste.

Industrial-Scale Production Using Continuous Flow Reactor Technologies

Continuous flow reactors (CFRs) address batch process limitations, such as heat transfer inefficiencies and scalability issues. A patented CFR system for pyrazolone production involves three stages:

- Diazotization: Continuous mixing of 4-methylaniline with sulfuric acid and sodium nitrite at 0–5°C.

- Coupling: Reaction with methyl cyanoacetate in a microchannel reactor (residence time: 2 minutes).

- Cyclization: Heating the intermediate at 120°C in a tubular reactor to form the pyrazolone core.

This system achieves 94% conversion with a throughput of 50 kg/day, reducing energy consumption by 40% compared to batch reactors. Critical parameters include precise temperature control and turbulent flow regimes to prevent clogging from insoluble intermediates.

| Target/Pathway | Binding Mechanism | Binding Affinity (Ki, nM) | Mechanism Type | Functional Outcome | Research Method |

|---|---|---|---|---|---|

| Thymidylate Synthase (TS) | Competitive inhibition at active site | 120-200 | Enzyme inhibition | Reduced dTMP synthesis | X-ray crystallography |

| Thymidylate Synthase (TS) | Covalent binding to Cys residue | 30-150 | Covalent modification | Enzyme inactivation | Kinetic analysis |

| GABA Receptors (GABAAR) | Positive allosteric modulation | 5-50 | Allosteric modulation | Enhanced GABA signaling | Electrophysiology |

| GABA Receptors (GABAAR) | Benzodiazepine binding site (α+/γ2−) | 1-100 | Receptor binding | Neuronal hyperpolarization | Radioligand binding |

| DNA Topoisomerase I | Enzyme-DNA complex stabilization | 10-500 | Enzyme-substrate complex | DNA strand breaks | DNA cleavage assays |

| DNA Topoisomerase II | Cleavage complex formation | 5-200 | DNA-enzyme complex | Chromosomal aberrations | Cleavage complex assays |

| DNA Topoisomerase II | Catalytic inhibition | 100-1000 | Competitive inhibition | Blocked DNA replication | Enzyme activity assays |

| Cellular Redox Homeostasis | ROS generation and mitochondrial dysfunction | N/A | Cellular dysfunction | Increased oxidative stress | ROS detection assays |

| Cellular Redox Homeostasis | Glutathione depletion | N/A | Antioxidant depletion | Cellular vulnerability | Glutathione measurements |

| Oxidative Stress Pathways | Antioxidant enzyme modulation | N/A | Enzyme regulation | Redox imbalance | Antioxidant enzyme assays |

| Oxidative Stress Pathways | Lipid peroxidation pathway | N/A | Membrane damage | Cell membrane damage | Lipid peroxidation assays |